N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused with a phenylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine typically involves the reaction of 1,4-benzodioxane with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-phenoxy-1-propanamine hydrochloride as a starting material . The reaction is carried out in the presence of a base such as lithium hydride (LiH) in a solvent like N,N-dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-3-phenoxy-1-propanamine hydrochloride
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-4-methylbenzoylthiourea
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-7-15(8-3-1)9-6-12-19-13-16-14-20-17-10-4-5-11-18(17)21-16/h1-5,7-8,10-11,16,19H,6,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAPBKKAWGUIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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